Pyridine-2,3-dicarboxylic acid N-oxide

Description

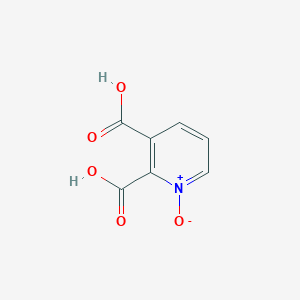

Pyridine-2,3-dicarboxylic acid N-oxide (quinolinic acid N-oxide) is a heterocyclic compound derived from pyridine-2,3-dicarboxylic acid (quinolinic acid) through N-oxidation. It features a pyridine ring substituted with two carboxylic acid groups at positions 2 and 3 and an oxygen atom bonded to the nitrogen (N-oxide group). This structural modification enhances its polarity and influences its coordination chemistry and biological activity . The N-oxide variant is hypothesized to exhibit distinct reactivity due to the electron-withdrawing effects of the N-O group, altering its solubility and metal-binding properties compared to non-oxidized analogs .

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-8(13)5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUPIYHQGXUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496469 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-80-1 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation Using Chlorate Salts in Acidic Medium with Cupric Catalysts

One of the commercially practical methods to prepare pyridine-2,3-dicarboxylic acid involves oxidizing quinoline with chlorate salts in an aqueous acidic medium, catalyzed by cupric ions. This method can be adapted to prepare the N-oxide derivative by introducing an oxidation step targeting the nitrogen atom.

Quinoline is oxidized by sodium chlorate in the presence of a mineral acid (e.g., sulfuric acid) and copper oxide catalyst at temperatures around 99–101°C.

Sodium chlorate is added incrementally over 2–4 hours, with total reaction times of 10–12 hours.

An exothermic reaction occurs after partial chlorate addition, forming a suspension of copper quinolinate.

The crude copper salt of pyridine-2,3-dicarboxylic acid is isolated by filtration, then converted into the disodium salt by digestion with caustic soda, regenerating copper oxide.

Acidification of the disodium salt yields the free acid.

The yield ranges from 50% to over 70%, depending on conditions and scale.

Addition of formaldehyde during caustic soda treatment can improve yield and purity.

Reaction Conditions and Yields Summary:

| Parameter | Range/Value |

|---|---|

| Temperature | 68–127°C |

| Reaction Time | 10–17 hours |

| Chlorate Molar Excess | ~18% relative to quinoline |

| Acid Concentration | ~5 equivalents per liter |

| Yield of Pyridine-2,3-dicarboxylic acid | 20.5% to 62% (varies by conditions) |

This method is scalable and has been demonstrated in reactors up to 300 gallons, producing hundreds of grams to kilograms of product.

Nitric Acid Oxidation with Catalysts

Nitric acid oxidation of quinoline derivatives is a classical method to prepare pyridine-2,3-dicarboxylic acids, including the N-oxide derivatives, often employing catalytic amounts of manganese or vanadium salts to improve yields.

Quinoline or substituted quinolines are oxidized by concentrated nitric acid at elevated temperatures (80–105°C).

The reaction typically lasts several hours (up to 4 hours or more).

Catalytic manganese salts enhance yield and reduce by-products compared to nitric acid alone.

Post-oxidation treatment with formic acid and filtration yields the desired acid.

Yields reported for methyl-substituted derivatives range from 31% to 65%, depending on the substrate and conditions.

3-methyl-8-hydroxyquinoline in methylene chloride is added to 70% nitric acid at 80–100°C and heated at 100–105°C for 4 hours.

After cooling, treatment with formic acid and filtration yields 5-methyl-2,3-pyridinedicarboxylic acid.

This method is less favored industrially due to harsh conditions and waste disposal challenges but remains important for specific derivatives.

Preparation via Condensation and Cyclization Routes

One-Step Synthesis from α,β-Unsaturated Aldehydes, α-Halo-β-Ketoesters, and Ammonia

A more recent and versatile synthetic route involves reacting an α,β-unsaturated aldehyde with an α-halo-β-ketoester in the presence of ammonia gas, optionally with secondary or tertiary amines and ammonium salts as additives.

$$

\text{α,β-unsaturated aldehyde} + \text{α-halo-β-ketoester} + \text{NH}_3 \rightarrow \text{Pyridine-2,3-dicarboxylic acid derivative}

$$

Reaction can be performed with or without solvents; aprotic solvents like toluene, chlorobenzene, or ethers are preferred when solvents are used.

Temperature ranges from 20°C to 200°C, optimally 35–130°C.

Ammonia pressure from atmospheric up to 300 kPa (3 atm) is used.

The reaction completes within 30 minutes to 24 hours, typically 1–10 hours.

Secondary or tertiary amines (e.g., triethylamine, dimethylamine) and ammonium salts (e.g., ammonium acetate, ammonium carbonate) improve yields.

| Solvent | Temp (°C) | Time (hr) | Ammonia Pressure (kPa) | Yield (%) |

|---|---|---|---|---|

| Toluene | 105 | 4 | 50 (0.5 atm) | 60.5 |

| Benzene | 76 | 5 | 50 (0.5 atm) | 26.1 |

| Amyl alcohol | 110 | 4 | 50 (0.5 atm) | 40.0 |

| Dibenzyl ether | 110 | 4 | 50 (0.5 atm) | 78.3 |

| Diethylene glycol dimethyl ether | 110 | 4 | 50 (0.5 atm) | 78.8 |

| Additive Type | Quantity (mol ratio) | Yield (%) |

|---|---|---|

| Triethylamine | 0.20 | 71.0 |

| Ammonium acetate | 0.20 | 71.6 |

| Ammonium carbonate | 0.20 | 75.5 |

| Diphenylamine | 0.20 | 70.0 |

| Dimethylamine | 0.20 | 70.3 |

The ester derivatives formed are hydrolyzed under reflux with aqueous sodium hydroxide in a biphasic system (water and toluene or similar solvent).

Acidification with mineral acids (HCl, H2SO4) precipitates the free pyridine-2,3-dicarboxylic acid.

Typical hydrolysis conditions: 40–100°C for 1–24 hours.

This method allows the preparation of various substituted pyridine-2,3-dicarboxylic acids and their N-oxide derivatives by selecting appropriate starting aldehydes and haloesters.

Preparation of Pyridine-2,3-dicarboxylic Acid N-Oxide Specifically

While the above methods focus on the acid itself, the N-oxide derivative can be prepared by subsequent oxidation of the pyridine nitrogen.

N-Oxidation of Pyridine Derivatives

The N-oxidation is typically achieved by treating the pyridine-2,3-dicarboxylic acid or its esters with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracids under controlled conditions.

The presence of water molecules and pH adjustment (e.g., to pH 10) can stabilize the N-oxide form and influence nucleophilicity.

Reaction times vary; some methods report 5–12 hours for complete oxidation.

Crystallization of the N-oxide hydrate can be achieved, facilitating purification and characterization.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorate oxidation with Cu(II) | Quinoline | NaClO3, mineral acid, CuO catalyst, 99–101°C, 10–17 h | 50–72 (acid) | Industrially scalable; copper salt intermediate |

| Nitric acid oxidation | Quinoline derivatives | 70% HNO3, 80–105°C, 4+ h, catalytic Mn or V salts | 31–65 (substituted) | Harsh conditions; waste disposal issues |

| Condensation with α-halo-β-ketoester | α,β-unsaturated aldehydes + α-halo-β-ketoesters + NH3 | 20–200°C, 0–3 atm NH3, aprotic solvents, amine additives | 60–78 (esters) | Single-step, mild conditions, versatile substituents |

| N-Oxidation of pyridine acid | Pyridine-2,3-dicarboxylic acid | m-CPBA, H2O2, pH ~10, 5–12 h | Not specified | Post-synthesis step for N-oxide formation |

Research Findings and Practical Considerations

The chlorate oxidation method is well-documented for producing high yields of pyridine-2,3-dicarboxylic acid, with the copper salt intermediate facilitating purification and recovery of catalyst.

Nitric acid oxidation, while historically significant, is less favored industrially due to environmental and safety concerns.

The condensation method involving α-halo-β-ketoesters and α,β-unsaturated aldehydes under ammonia pressure is a modern, efficient route allowing for diverse substitution patterns, including the possibility to prepare N-oxide derivatives by subsequent oxidation.

The N-oxide form is stabilized in hydrated crystals and may require specific pH and solvent conditions for isolation and crystallization.

Use of secondary or tertiary amines and ammonium salts enhances reaction yields and selectivity in condensation methods.

Hydrolysis of ester intermediates to free acids is typically conducted under basic aqueous conditions followed by acidification to precipitate the acid.

Chemical Reactions Analysis

Deoxygenation Reactions

PDCAO undergoes deoxygenation to form pyridine derivatives. Common reagents and conditions include:

The N-oxide group enhances electrophilicity, facilitating reduction to pyridine or hydroxylamine derivatives. Deoxygenation with PCl is particularly efficient due to the formation of a reactive oxaziridine intermediate .

Nucleophilic Substitution

The N-oxide group activates the pyridine ring for nucleophilic substitution. Key examples include:

-

Thiomethyl Group Replacement :

PDCAO reacts with nucleophiles (e.g., amines, thiols) at the 2- or 3-positions. For instance, treatment with sodium methoxide in DMF replaces thiomethyl groups with methoxy groups .

| Substituent | Nucleophile | Conditions | Product |

|---|---|---|---|

| –SCH | NaOCH | DMF, 100°C, 12 h | –OCH derivatives |

| –Cl | NH | Ethanol, reflux, 8 h | –NH derivatives |

Coordination Chemistry

PDCAO acts as a polydentate ligand, forming stable complexes with transition metals. Notable examples include:

These complexes exhibit extensive hydrogen bonding and π-stacking interactions, stabilizing their structures .

Electrophilic Substitution

The N-oxide group directs electrophiles to specific positions on the pyridine ring:

-

Nitration :

PDCAO reacts with HNO/HSO at 0°C, yielding nitro derivatives predominantly at the 4-position due to the N-oxide’s electron-withdrawing effect .

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| NO | HNO, HSO, 0°C | 4-position | 4-Nitro-PDCAO |

Decarboxylation and Oxidation

Under oxidative conditions, PDCAO undergoes decarboxylation. For example, heating with CuCl in NaOH yields pyridine-3-carboxylate -oxide via loss of one carboxyl group :

Biological Activity

PDCAO-derived metal complexes show promising antiproliferative activity. For instance:

| Complex | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| [Cu(μ-OH)(HO)(μ-nicNO)] | MCF-7 (breast cancer) | 12.4 ± 1.2 | |

| [Mn(pydco)(bpy)(HO)]·2HO | HeLa (cervical cancer) | 18.9 ± 2.1 |

Key Research Findings

-

PDCAO’s N-oxide group enhances solubility in polar solvents (e.g., DMSO, water), facilitating its use in aqueous reactions .

-

Coordination polymers of PDCAO exhibit luminescent properties, making them candidates for optoelectronic applications .

-

Decarboxylation reactions are highly sensitive to temperature and metal catalysts, with Cu(II) showing superior efficiency .

Scientific Research Applications

Pharmaceutical Applications

Antiproliferative Activity

Research has demonstrated that coordination complexes derived from pyridine-2,3-dicarboxylic acid N-oxide exhibit significant antiproliferative activity against various cancer cell lines. For example, complexes such as have been synthesized and characterized for their potential in cancer treatment. These complexes show promising results in inhibiting cell growth, making them candidates for further development as anticancer agents .

Drug Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the preparation of moxifloxacin, an antibiotic used to treat bacterial infections. The compound's ability to undergo further chemical transformations enhances its utility in drug synthesis .

Agrochemical Applications

Herbicides and Pesticides

this compound is utilized in the formulation of herbicides and pesticides. Its derivatives are involved in the synthesis of agrochemicals that target specific plant processes or pests. The compound's role as a precursor in these formulations underscores its importance in agricultural chemistry .

Coordination Chemistry

Metal Complex Formation

this compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as zinc and manganese. These complexes often exhibit unique properties due to the chelation effect provided by the carboxylate groups and the N-oxide functionality. The stability and reactivity of these complexes can be tuned by varying the metal center or substituents on the ligand .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including oxidation reactions involving quinoline derivatives. The reaction conditions can be optimized to improve yields and purity of the product . Characterization techniques such as X-ray diffraction and spectroscopy are commonly employed to confirm the structure and assess the properties of synthesized compounds.

| Application Area | Details |

|---|---|

| Pharmaceuticals | Anticancer agents; intermediates for antibiotics (e.g., moxifloxacin) |

| Agrochemicals | Precursors for herbicides and pesticides |

| Coordination Chemistry | Formation of metal complexes with unique properties |

| Synthesis Methods | Oxidation of quinoline; characterized by X-ray diffraction and spectroscopy |

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of metal complexes based on this compound, it was found that these complexes inhibited cell proliferation more effectively than traditional chemotherapy agents like cisplatin. The mechanisms involved include enhanced interaction with cellular targets due to their unique structural features .

Case Study 2: Agrochemical Development

A novel herbicide derived from this compound demonstrated effective weed control in field trials while exhibiting low toxicity to non-target species. This highlights the compound's potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of pyridine-2,3-dicarboxylic acid N-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. For example, its antiproliferative activity against cancer cells is thought to be due to its ability to interfere with DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2,3-dicarboxylic acid N-oxide belongs to a family of pyridinedicarboxylic acids and their derivatives. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparison

Solubility and Reactivity

- N-Oxide Derivatives : The N-oxide group increases solubility in aqueous and polar solvents due to hydrogen-bonding capacity. For example, pyridine-3-carboxylate N-oxide (a related compound) forms stable coordination polymers with Cu(II), demonstrating the N-oxide’s role in stabilizing metal centers .

- Non-Oxidized Analogs: Pyridine-2,3-dicarboxylic acid exhibits lower solubility in organic solvents but forms crystalline salts with amines and metals. Its 2,6-isomer shows superior solubility in DMSO, facilitating applications in solution-phase synthesis .

Coordination Chemistry

- This compound : Predicted to adopt κ²-N,O or κ³-N,O,O’ coordination modes, enabling diverse MOF topologies. Evidence from Bi(III) coordination polymers suggests that carboxylate and N-oxide groups synergistically stabilize high-oxidation-state metals .

- Pyridine-2,6-dicarboxylic Acid : Forms symmetric κ²-O,O’ complexes with lanthanides, producing highly porous MOFs with applications in gas storage .

- Pyridine-2,4-dicarboxylic Acid : Exhibits mixed κ¹ and κ² binding in Co(II) and Zn(II) complexes, leading to lower structural rigidity compared to 2,6-isomers .

Biological Activity

Pyridine-2,3-dicarboxylic acid N-oxide, also known as quinolinic acid N-oxide, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a pyridine ring with two carboxylic acid groups and an N-oxide functional group. The presence of the N-oxide enhances its reactivity and biological interactions. The molecular formula is CHNO, with a molecular weight of 182.13 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidizing Agent : The N-oxide group can participate in redox reactions, transferring oxygen atoms to biological molecules, which may modify their function.

- Enzyme Interaction : It is believed to interact with various enzymes through oxidation-reduction mechanisms, potentially leading to allosteric modulation of enzyme activity .

- Antiproliferative Activity : Coordination complexes formed with metals like zinc and manganese have shown promising antiproliferative effects against cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that this compound and its derivatives can inhibit the proliferation of cancer cells. For example, coordination complexes based on this compound demonstrated significant cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : The compound has been investigated for its potential antimicrobial properties, acting against both bacterial and fungal pathogens.

- Anti-inflammatory Activity : Research indicates that pyridine derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .

Case Studies

-

Antiproliferative Activity Study :

A study reported the synthesis of three coordination complexes involving this compound. These complexes were tested against several cancer cell lines using MTT assays. The results indicated that these complexes exhibited significant cytotoxicity compared to standard chemotherapy agents like cisplatin .Complex IC50 (µM) Cell Line [Mn(pydco)(bpy)(HO)]·2HO 15 HeLa [Zn(bpy)(Hpydco)] 20 MCF7 [Zn(bpy)Cl(Hpydco)]·2HO 25 A549 -

Antimicrobial Activity Assessment :

A separate investigation revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyridine-2-carboxylic acid | Moderate antibacterial | Lacks the N-oxide group |

| Pyridine-3-carboxylic acid | Anticancer properties | Different positional isomer |

| Pyridine-N-oxide | Broad spectrum antibacterial | Stronger oxidizing properties |

Q & A

Q. What are the common synthetic routes for preparing pyridine-2,3-dicarboxylic acid N-oxide, and how can reaction conditions be optimized?

this compound is synthesized via oxidation of quinoline derivatives. A validated method involves using chromic acid (H₂CrO₄) as an oxidizing agent under controlled acidic conditions. The reaction proceeds via decarboxylation upon heating, yielding the target compound . Optimization includes monitoring temperature (e.g., 80–100°C) and stoichiometry to minimize side products. Post-synthesis purification via recrystallization from aqueous ethanol (mp 188–190°C) is recommended .

Q. How can X-ray crystallography resolve the molecular structure of this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can determine bond lengths, angles, and intermolecular interactions. For example, the Cu(II) coordination polymer derived from pyridine-2,3-dicarboxylic acid was resolved at low temperature (150 K) to minimize thermal motion artifacts, revealing a trinuclear Cu₃ cluster with bridging hydroxyl and carboxylate groups . Data collection at synchrotron facilities improves resolution for complex coordination networks .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

- FT-IR : Identify functional groups (e.g., carboxylate C=O stretches at ~1700 cm⁻¹, N-oxide peaks at ~1250 cm⁻¹) .

- NMR : Use D₂O or DMSO-d₆ as solvents. The proton-decoupled ¹³C NMR spectrum reveals distinct signals for carboxyl carbons (~165–175 ppm) and pyridine ring carbons .

- UV-Vis : Monitor π→π* transitions in the pyridine ring (λmax ~260 nm) and ligand-to-metal charge transfer in coordination complexes .

Q. How should this compound be handled to minimize decomposition during experiments?

Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as photolysis may generate reactive intermediates. Decomposition under fire conditions produces CO, CO₂, and NOx, necessitating fume hood use .

Advanced Research Questions

Q. How can this compound be utilized in designing functional coordination polymers?

The compound acts as a versatile linker due to its dual carboxylate and N-oxide donor sites. For example, reacting it with CuCl₂·2H₂O in alkaline aqueous media yields a 3D coordination polymer, [Cu₃(C₆H₄NO₃)₄(OH)₂(H₂O)₂]n, characterized by SCXRD and photoluminescence studies. The N-oxide group enhances metal-ligand binding affinity, enabling stable frameworks for gas storage or catalysis . Adjusting pH (8–10) and metal-to-ligand ratios (1:1 to 1:2) modulates topology .

Q. How can contradictions in spectroscopic and crystallographic data for metal complexes of this compound be resolved?

Discrepancies between experimental FT-IR (e.g., unexpected carboxylate symmetry) and SCXRD data may arise from dynamic disorder or protonation state variations. Use complementary methods:

Q. What computational strategies predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models HOMO-LUMO gaps, charge distribution, and redox behavior. For example, DFT studies on [Bi₂(2,3pydc)₂(2,3pydcH)₂(H₂O)]n revealed ligand-to-metal charge transfer transitions, corroborating photoluminescence data . Molecular dynamics simulations assess solvent effects on supramolecular assembly .

Q. How does this compound compare to its structural isomers in coordination chemistry?

Unlike pyridine-2,6-dicarboxylic acid (linear coordination), the 2,3-isomer enables chelating binding modes, forming strained metallocycles. This steric constraint favors low-dimensional architectures (1D chains or 2D layers) over 3D frameworks. Comparative studies with pyridine-3,5-dicarboxylic acid highlight differences in metal selectivity: the 2,3-isomer preferentially binds transition metals (e.g., Cu²⁺, Cd²⁺), while lanthanides favor 3,5-substituted analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.